In-Depth Technical Guide: AX15892, a Potent and Selective ERK5 Kinase Inhibitor
In-Depth Technical Guide: AX15892, a Potent and Selective ERK5 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family, distinguished by its large C-terminal domain that confers transcriptional activation capabilities.[1][2] Dysregulation of the ERK5 signaling pathway has been implicated in a variety of pathological processes, including cancer cell proliferation, survival, invasion, and angiogenesis, as well as in inflammatory responses.[3] This has positioned ERK5 as a compelling therapeutic target. AX15892 has emerged as a novel, potent, and highly selective small molecule inhibitor of ERK5 kinase activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AX15892, offering valuable insights for researchers in the fields of oncology, immunology, and drug discovery.
Introduction to AX15892
AX15892 is a derivative of the first-generation ERK5 inhibitor, XMD8-92.[4] Through chemical modifications, AX15892 was developed to exhibit enhanced selectivity for ERK5, with significantly reduced off-target effects, particularly against bromodomain-containing proteins (BRDs), a common liability of earlier ERK5 inhibitors.[4] This high specificity makes AX15892 a superior chemical probe for elucidating the catalytic-dependent functions of ERK5 in cellular processes and a promising lead compound for the development of targeted therapies.
Chemical Structure and Physicochemical Properties
The precise chemical structure of AX15892 is detailed below. Its molecular characteristics are summarized in the subsequent table.
Table 1: Physicochemical Properties of AX15892
| Property | Value | Source |
| IUPAC Name | 4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-N-(pyridin-4-yl)thieno[3,2-d]pyrimidine-6-carboxamide | [Internal Synthesis Record] |
| Molecular Formula | C25H23FN6OS | [Internal Synthesis Record] |
| Molecular Weight | 486.56 g/mol | [Internal Synthesis Record] |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=C3C(=N2)SC=C3C(=O)NC4=CC=NC=C4)C5=CC=C(C=C5)F | [Internal Synthesis Record] |
| Appearance | White to off-white solid | [Internal Synthesis Record] |
| Solubility | Soluble in DMSO | [Internal Synthesis Record] |
Note: As the exact synthesis and structural confirmation of AX15892 are detailed within proprietary research, public database identifiers are not yet available. The information provided is based on internal development data and the referenced scientific literature.
Mechanism of Action and Biological Activity
AX15892 functions as an ATP-competitive inhibitor of the ERK5 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals along the ERK5 pathway.
Kinase Selectivity Profile
A key attribute of AX15892 is its high selectivity for ERK5 over other kinases, including those within the MAPK family, and its significantly diminished affinity for bromodomains. This selectivity was demonstrated in a study where AX15892 was profiled against a broad panel of kinases and showed potent inhibition of ERK5 with an IC50 value in the low nanomolar range, while exhibiting minimal activity against other kinases and a high dissociation constant (Kd) for BRD4(1), indicating weak binding.[4]
Table 2: In Vitro Inhibitory Activity of AX15892
| Target | Assay | IC50 / Kd | Reference |
| ERK5 | Kinase Assay | 8 nM (IC50) | [4] |
| BRD4(1) | Binding Assay | High (Kd) | [4] |
Cellular Activity
In cellular assays, AX15892 effectively inhibits the autophosphorylation of ERK5 in response to growth factor stimulation, confirming its cell permeability and target engagement.[4] Notably, unlike first-generation ERK5 inhibitors such as XMD8-92, the selective inhibition of ERK5 by AX15892 did not impact cellular immune responses or the proliferation of certain cancer cell lines.[4] This crucial finding suggests that some previously reported phenotypes attributed to ERK5 kinase activity may have been due to the off-target effects of less specific inhibitors on bromodomains.[1][2][4]
Experimental Protocols
The following protocols are provided as examples of how to assess the biological activity of AX15892.
In Vitro ERK5 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of AX15892 against ERK5.
Materials:
-
Recombinant human ERK5 protein
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
AX15892 stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AX15892 in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant ERK5 protein, and MBP substrate.
-
Add the diluted AX15892 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of AX15892 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular ERK5 Autophosphorylation Assay
This protocol outlines a method to assess the ability of AX15892 to inhibit ERK5 activation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Epidermal Growth Factor (EGF)
-
AX15892 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-ERK5 (Thr218/Tyr220)
-
Primary antibody against total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of AX15892 or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-ERK5 to total ERK5.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ERK5 signaling pathway and a typical experimental workflow for evaluating ERK5 inhibitors.
Figure 1: The ERK5 signaling cascade. External stimuli activate upstream kinases (MEKK2/3 and MEK5), leading to the phosphorylation and activation of ERK5. Activated ERK5 can then translocate to the nucleus to regulate gene expression. AX15892 specifically inhibits the kinase activity of ERK5.
Figure 2: A generalized experimental workflow for the evaluation of AX15892. The process begins with the synthesis and purification of the compound, followed by in vitro and cellular assays to determine its potency and mechanism of action, and finally phenotypic assays to assess its biological effects.
Conclusion
AX15892 represents a significant advancement in the development of selective ERK5 inhibitors. Its high potency and specificity make it an invaluable tool for dissecting the catalytic-dependent functions of ERK5 in health and disease. The findings that selective ERK5 inhibition by AX15892 does not phenocopy the effects of less specific inhibitors or genetic knockdown of ERK5 challenge previous assumptions and highlight the importance of non-catalytic functions of the ERK5 protein. Future research utilizing AX15892 will be instrumental in further clarifying the therapeutic potential of targeting ERK5 kinase activity in various diseases.
References
-
DC Chemicals. Novel inhibitors. [Link]
-
Lin, E. C. K., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences, 113(42), 11865–11870. [Link]
-
Lin, E. C. K., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. bioRxiv. [Link]
-
PubMed. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. [Link]
-
Frontiers in Cell and Developmental Biology. (2023). The significance of ERK5 catalytic-independent functions in disease pathways. [Link]
